4,4'-(Phenazine-5,10-diyl)dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Phenazine-5,10-diyl)dibenzoic acid is an organic compound with the molecular formula C26H18N2O4 and a molecular weight of 422.43 g/mol . This compound is characterized by the presence of a phenazine core linked to two benzoic acid moieties. It is known for its applications in various fields, including materials science and organic electronics.
Preparation Methods
The synthesis of 4,4’-(Phenazine-5,10-diyl)dibenzoic acid typically involves the reaction of phenazine derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often involve solvents like dimethylformamide (DMF) and temperatures around 150°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4,4’-(Phenazine-5,10-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenazine core into dihydrophenazine derivatives.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-(Phenazine-5,10-diyl)dibenzoic acid has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 4,4’-(Phenazine-5,10-diyl)dibenzoic acid involves its interaction with various molecular targets. The phenazine core can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can bind to metal ions, forming complexes that exhibit unique electronic and photophysical properties .
Comparison with Similar Compounds
4,4’-(Phenazine-5,10-diyl)dibenzoic acid can be compared with other similar compounds, such as:
4,4’-(Anthracene-9,10-diyl)dibenzoic acid: This compound has an anthracene core instead of a phenazine core, leading to different electronic properties.
4,4’-(Phenazine-5,10-diyl)dibenzonitrile: This compound has nitrile groups instead of carboxylic acid groups, affecting its reactivity and applications.
The uniqueness of 4,4’-(Phenazine-5,10-diyl)dibenzoic acid lies in its ability to form stable complexes with metal ions and its versatile reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C26H18N2O4 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-[10-(4-carboxyphenyl)phenazin-5-yl]benzoic acid |
InChI |
InChI=1S/C26H18N2O4/c29-25(30)17-9-13-19(14-10-17)27-21-5-1-2-6-22(21)28(24-8-4-3-7-23(24)27)20-15-11-18(12-16-20)26(31)32/h1-16H,(H,29,30)(H,31,32) |
InChI Key |
VRUQDYMTTJHRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3N2C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.